3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of bromine, methyl, and phenylsulfonyl groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic synthesis. One common route starts with the bromination of 2-methylpyridine to obtain 3-bromo-2-methylpyridine. This intermediate is then subjected to a series of reactions to introduce the pyrrolo[2,3-B]pyridine core and the phenylsulfonyl group.
Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-methylpyridine.
Cyclization: The brominated intermediate undergoes cyclization with appropriate reagents to form the pyrrolo[2,3-B]pyridine core.
Sulfonylation: Finally, the compound is treated with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is crucial to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenylsulfonyl group.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the synthesis of probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to target proteins, while the pyrrolo[2,3-B]pyridine core can interact with active sites through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: Similar but lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is unique due to the combination of bromine, methyl, and phenylsulfonyl groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZHLDFXNLJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457099 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744209-37-8 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.